N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclohexyl group. This structural motif is common in bioactive molecules, particularly those targeting microbial pathogens, due to the oxadiazole ring’s electron-deficient nature and the flexibility of the sulfanyl-acetamide linker .
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(22-16)23-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKSIRFLIKWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol/water mixtures and refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties
Biology: The compound is used in biological assays to study its effects on various cell lines and biological pathways.
Material Science: It finds applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Variations in the Oxadiazole Substituent
- 5-(4-Acetamidophenyl) Derivative : Shah et al. (2022) synthesized 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamides. One derivative exhibited potent activity against Staphylococcus aureus (MIC: 63 µg/mL), attributed to the electron-withdrawing acetamido group enhancing electrophilicity of the oxadiazole ring .
- 5-(Trimethoxyphenyl) Derivative : Shukla et al. (2016) reported N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. The trimethoxy group improved antifungal activity, likely due to increased lipophilicity and membrane penetration .
- 5-(Diphenylmethyl) Derivative : Nayak et al. (2013) synthesized 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. The bulky diphenylmethyl group conferred steric hindrance, reducing reactivity but enhancing stability .
Variations in the Acetamide Substituent
- N-Aryl vs. N-Cyclohexyl : The target compound’s cyclohexyl group may enhance lipophilicity compared to N-aryl analogs (e.g., ’s N-(3-methylphenyl) derivatives). However, N-aryl groups (e.g., 4-methylphenyl in 7d) showed higher melting points (134–178°C) due to π-stacking interactions .
- Thiazolylmethyl Linkers: Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides () demonstrated broader bioactivity, likely due to the thiazole ring’s hydrogen-bonding capacity .
Key Observations :
- Electron-withdrawing groups (e.g., acetamido, trimethoxy) on the oxadiazole enhance antimicrobial potency .
- Bulky substituents (e.g., diphenylmethyl) improve metabolic stability but may reduce activity .
- N-Cyclohexyl’s lipophilicity may improve bioavailability compared to polar N-aryl groups .
Physicochemical Properties
Biological Activity
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of this compound is with a complex structure that includes a cyclohexyl group, an oxadiazole ring, and a sulfanyl linkage. The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through reactions involving hydrazine derivatives and carbonyl compounds.
- Coupling Reactions : The oxadiazole derivative is then reacted with cyclohexyl and methylphenyl groups to form the final acetamide structure.
The synthetic pathway can be illustrated as follows:
Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is more effective than some standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained from MTT assays demonstrated that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The proposed mechanism of action for this compound involves interaction with specific cellular targets. It is believed to modulate enzyme activities and disrupt cellular pathways critical for bacterial survival and cancer cell proliferation. Notably, the presence of the oxadiazole moiety is essential for its biological activity.
Case Studies
- Antibacterial Efficacy : A study published in Antibiotics highlighted the compound's ability to reduce biofilm formation in Staphylococcus aureus, suggesting a potential application in treating resistant infections.
- Cytotoxicity Evaluation : In a recent publication in Cancer Letters, researchers found that the compound induced apoptosis in cancer cells through mitochondrial pathways, further supporting its anticancer potential.
Q & A
Q. What are the critical parameters for synthesizing N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide with high yield?
Methodological Answer: Optimize reaction conditions at 50–60°C and pH 7–8 using solvents like dichloromethane or tetrahydrofuran (THF). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity through -NMR (δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (expected [M+H] at m/z 385) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- - and -NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and oxadiazole-linked carbons (δ 160–165 ppm) .
- X-ray crystallography : Resolve 3D conformation using SHELXL software (R-factor < 0.05) to confirm sulfanyl-acetamide bonding angles .
- IR spectroscopy : Detect C=O stretching (1680–1700 cm) and N-H bending (3300–3400 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Conduct enzyme inhibition assays:
- α-Glucosidase inhibition : Use 96-well plates with p-nitrophenyl-α-D-glucopyranoside substrate (IC typically 15–50 μM) .
- Lipoxygenase (LOX) activity : Monitor absorbance at 234 nm for conjugated diene formation .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets like α-glucosidase?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on oxadiazole-thiol interactions with catalytic residues (e.g., Asp349 in α-glucosidase) .
- Molecular Dynamics (MD) : Simulate binding stability (AMBER force field, 100 ns) to assess hydrogen bonding and hydrophobic contacts .
Q. How can conflicting bioactivity data across studies on oxadiazole derivatives be resolved?
Methodological Answer:
Q. What structural modifications enhance metabolic stability while retaining bioactivity?
Methodological Answer:
- Electron-withdrawing substituents : Introduce -CF at the phenyl ring to reduce CYP450-mediated oxidation (assessed via liver microsomal assays) .
- Bicyclic replacements : Substitute cyclohexyl with decalin to improve lipophilicity (logP < 3.5) and plasma half-life .
Q. How do substituents on the phenyl ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-deficient rings : 4-Nitro groups increase reactivity at position 4 (monitored via -NMR kinetics) .
- Electron-rich rings : 3-Methyl groups require harsher conditions (e.g., HSO/HNO) for nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
